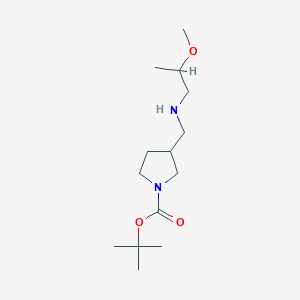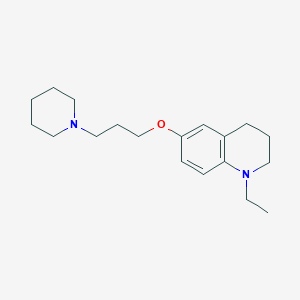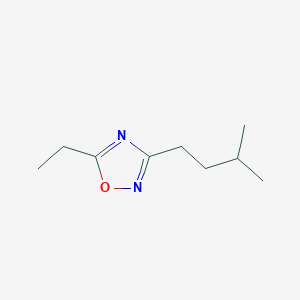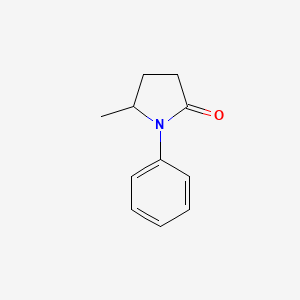![molecular formula C20H10ClF3N2O4S B11767193 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole CAS No. 845879-33-6](/img/structure/B11767193.png)
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole core substituted with chloro, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the phenoxy intermediates. For instance, 2-nitro-4-(trifluoromethyl)phenol can be reacted with 4-chlorophenol in the presence of a base to form the corresponding phenoxy compound. This intermediate is then coupled with 2-amino-4-chlorobenzothiazole under specific conditions, such as using dry dichloromethane and lutidine, to yield the final product .
Analyse Chemischer Reaktionen
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole is primarily related to its ability to interact with biological targets. The nitro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but lacks the benzo[d]thiazole core.
4-Amino-3-chloro-5-nitrobenzotrifluoride: Another related compound with similar functional groups but a different core structure.
The uniqueness of 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole lies in its benzo[d]thiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
845879-33-6 |
|---|---|
Molekularformel |
C20H10ClF3N2O4S |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
6-chloro-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C20H10ClF3N2O4S/c21-12-2-7-15-18(10-12)31-19(25-15)30-14-5-3-13(4-6-14)29-17-8-1-11(20(22,23)24)9-16(17)26(27)28/h1-10H |
InChI-Schlüssel |
PKZXTBOCXAYDKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OC3=NC4=C(S3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)



![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)



![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)

![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)

